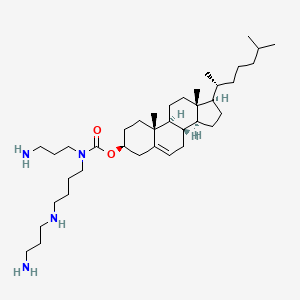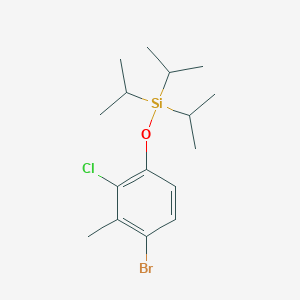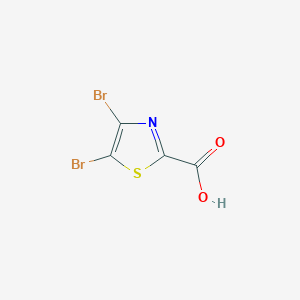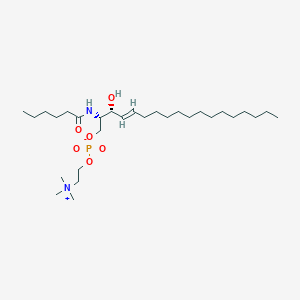
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride
説明
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride, also known as MOPP-Cl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOPP-Cl is a hydrazine derivative that has been extensively studied for its biological and chemical properties.
科学的研究の応用
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has been extensively studied for its potential applications in various fields. In the field of medicine, N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has been investigated for its anti-cancer properties. Studies have shown that N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has also been studied for its potential use as a diagnostic tool for cancer.
In addition to its medical applications, N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has also been investigated for its potential use in the field of materials science. N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials with potential applications in gas storage and separation.
作用機序
The mechanism of action of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride is not fully understood. However, studies have shown that N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase enzymes. N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride inhibits the growth of cancer cells by inducing apoptosis. N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
One advantage of using N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride in lab experiments is its potential as a diagnostic tool for cancer. N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has been shown to selectively target cancer cells, making it a promising candidate for the development of cancer diagnostic tests. Another advantage of using N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride is its potential use in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
One limitation of using N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride in lab experiments is its potential toxicity. Studies have shown that N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride can be toxic to cells at high concentrations. Another limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride.
将来の方向性
There are several future directions for the study of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride. One direction is the development of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride as a diagnostic tool for cancer. Further studies are needed to determine the specificity and sensitivity of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride for the detection of cancer cells.
Another direction is the development of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride as a therapeutic agent for cancer. Studies have shown that N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has potential as an anti-cancer agent, and further studies are needed to determine its efficacy and safety in vivo.
In addition, further studies are needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride. Understanding the mechanism of action will aid in the development of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride is a hydrazine derivative that has gained attention in the scientific community due to its potential applications in various fields. N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has been extensively studied for its anti-cancer properties and potential use in the synthesis of metal-organic frameworks. Further studies are needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride and its potential as a diagnostic tool and therapeutic agent for cancer.
合成法
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride can be synthesized through the reaction of 2-methylphenylhydrazine with 2-oxopropanoyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
特性
IUPAC Name |
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-5-3-4-6-9(7)12-13-10(11)8(2)14/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHPFGCYHUIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223362 | |
| Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5173373 | |
CAS RN |
18440-56-7 | |
| Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18440-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid](/img/structure/B6595042.png)











![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)
